METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE
Overview
Description
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate is a complex organic compound with a unique structure that combines a piperazine ring, an acetyl group, and an isopropylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the acetyl group and the isopropylbenzoyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-ISOPROPYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and acetyl group play crucial roles in binding to these targets, while the isopropylbenzoyl moiety may enhance the compound’s stability and specificity. The exact pathways involved can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate: Similar structure but with a phenyl group instead of an isopropylbenzoyl moiety.
4-(4-Methyl-1-piperazinyl)-2-phenylquinazoline: Contains a piperazine ring and a phenyl group, but with a different core structure.
Uniqueness
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylbenzoyl moiety, in particular, sets it apart from similar compounds, potentially offering enhanced stability and specificity in various applications.
Properties
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)18-5-7-19(8-6-18)23(29)25-21-15-20(24(30)31-4)9-10-22(21)27-13-11-26(12-14-27)17(3)28/h5-10,15-16H,11-14H2,1-4H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPKKABCKBRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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